2-(4-Fluorophenyl)-2-methylmorpholine hydrochloride
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Overview
Description
2-(4-Fluorophenyl)-2-methylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a fluorophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-methylmorpholine hydrochloride typically involves the reaction of 4-fluoroaniline with 2-chloro-2-methylmorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent. The reaction can be represented as follows:
4-Fluoroaniline+2-Chloro-2-methylmorpholineNaOH, reflux2-(4-Fluorophenyl)-2-methylmorpholine hydrochloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-methylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-2-methylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-methylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride
- 2-(4-Bromophenyl)-2-methylmorpholine hydrochloride
- 2-(4-Methylphenyl)-2-methylmorpholine hydrochloride
Uniqueness
2-(4-Fluorophenyl)-2-methylmorpholine hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom’s electronegativity and small size contribute to the compound’s distinct characteristics compared to its analogs.
Properties
CAS No. |
109461-21-4 |
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Molecular Formula |
C11H15ClFNO |
Molecular Weight |
231.69 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H |
InChI Key |
ZCGOLMPYBHHESP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCO1)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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